molecular formula C12H15ClO2 B14052387 1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one

1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one

Cat. No.: B14052387
M. Wt: 226.70 g/mol
InChI Key: VFTKOSAWTOEQKT-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, an ethyl group, and a hydroxymethyl group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the chlorination of a precursor compound, followed by the introduction of the ethyl and hydroxymethyl groups through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ketone moiety can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ketone results in an alcohol.

Scientific Research Applications

1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the hydroxymethyl and ketone groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(3-methyl-5-(hydroxymethyl)phenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.

    1-Chloro-1-(3-ethyl-5-(methoxymethyl)phenyl)propan-2-one: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group allows for versatile chemical modifications, while the hydroxymethyl group enhances its solubility and reactivity.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-chloro-1-[3-ethyl-5-(hydroxymethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H15ClO2/c1-3-9-4-10(7-14)6-11(5-9)12(13)8(2)15/h4-6,12,14H,3,7H2,1-2H3

InChI Key

VFTKOSAWTOEQKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C(C(=O)C)Cl)CO

Origin of Product

United States

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